![molecular formula C13H18O3 B134436 4-Hydroxy-3,5-diisopropylbenzoic Acid CAS No. 13423-73-9](/img/structure/B134436.png)
4-Hydroxy-3,5-diisopropylbenzoic Acid
Overview
Description
4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O3 . It is used for research related to life sciences .
Synthesis Analysis
The synthetic strategy for 4-Hydroxy-3,5-diisopropylbenzoic acid is based on the Friedel-Crafts di-isopropylation of low-cost p-hydroxybenzoic acid, followed by a decarboxylation reaction . The reaction is tracked using HPLC and is considered complete when the reaction to the hydroxy benzoic acid is less than 5% .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3,5-diisopropylbenzoic acid consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass is 222.280 Da and the monoisotopic mass is 222.125595 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic acid include the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation reaction .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 343.5±42.0 °C at 760 mmHg, and a flash point of 175.7±24.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Analytical Applications
“4-Hydroxy-3,5-diisopropylbenzoic Acid” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Intermediate in Agrochemicals and Dyestuffs
“4-Hydroxy-3,5-diisopropylbenzoic Acid” plays an important role as an intermediate in agrochemicals and dyestuffs . It is also used in the preparation of mexiletine derivatives .
Mechanism of Action
Target of Action
4-Hydroxy-3,5-diisopropylbenzoic Acid is a useful organic compound for research related to life sciences . .
Biochemical Pathways
Result of Action
It’s known that the compound is related to propofol, as an antioxidant . This suggests that it may have similar antioxidant properties, which can protect cells from damage caused by harmful free radicals.
properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-diisopropylbenzoic Acid | |
CAS RN |
13423-73-9 | |
Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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